An In-depth Technical Guide to 1,2-Cyclohexanediol: Properties, Reactions, and Applications
An In-depth Technical Guide to 1,2-Cyclohexanediol: Properties, Reactions, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of 1,2-cyclohexanediol, a versatile diol with significant applications in organic synthesis and drug development. We will delve into the distinct characteristics of its stereoisomers, its reactivity, and established protocols for its synthesis and use.
Introduction to 1,2-Cyclohexanediol: Structure and Stereoisomerism
1,2-Cyclohexanediol, also known as hexahydro-1,2-benzenediol, is a cyclic organic compound featuring a cyclohexane ring substituted with two hydroxyl (-OH) groups on adjacent carbons.[1] This structure gives rise to stereoisomerism, with the existence of cis and trans isomers, which exhibit distinct physical and chemical properties due to the different spatial arrangements of the hydroxyl groups.[1] The general structure is represented by the chemical formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol .[2]
The stereochemistry of 1,2-cyclohexanediol is crucial in its applications, particularly in asymmetric synthesis where the defined spatial orientation of the hydroxyl groups can direct the stereochemical outcome of a reaction.
Physical Properties: A Comparative Analysis
The physical state of 1,2-cyclohexanediol is typically a white to off-white crystalline powder or solid.[3][4] The melting and boiling points, as well as solubility, are key identifiers and are influenced by the isomeric form.
| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Mixture (cis/trans) |
| CAS Number | 1792-81-0[5] | 1460-57-7[6] | 931-17-9[7] |
| Melting Point | 97-101 °C[8] | 101-104 °C[9] | 73-77 °C[7][10] |
| Boiling Point | 116 °C @ 13 mmHg[5] | 117 °C @ 12.75 mmHg[11] | 118-120 °C @ 10 mmHg[7] |
| Appearance | White to almost white powder or crystals[5] | Off-white crystals or crystalline powder[9] | White to pale cream or pale brown crystals, powder, or lumps[12] |
| Solubility | Soluble in methanol.[5][8] | Soluble in chloroform and methanol.[6][9][13] | Soluble in water.[14][15] Moderately soluble in water; more soluble in organic solvents like ethanol and methanol.[16] |
The presence of two hydroxyl groups allows 1,2-cyclohexanediol to participate in hydrogen bonding, contributing to its moderate solubility in water and higher solubility in polar organic solvents.[1][16] The solubility can be influenced by temperature, generally increasing as the temperature rises.[16]
Chemical Properties and Reactivity
The chemical behavior of 1,2-cyclohexanediol is dominated by the reactivity of its vicinal diol functionality. Key reactions include oxidation and esterification.
Oxidation
The oxidation of 1,2-cyclohexanediol can yield different products depending on the reaction conditions and the oxidizing agent employed. A significant application of this reaction is in the synthesis of adipic acid, a crucial monomer in the production of nylon.[17]
The oxidation can proceed through several intermediates. For instance, the use of a 12-tungstophosphoric acid-hydrogen peroxide system can convert trans-1,2-cyclohexanediol almost quantitatively to adipic acid.[18] The proposed mechanism involves the initial oxidation of the diol to an α-hydroxyketone, followed by a Baeyer-Villiger rearrangement.[18]
Other catalytic systems, such as alumina-supported Ru(OH)₃ and polyoxometalates, have also been investigated for the aerobic oxidation of trans-1,2-cyclohexanediol to adipic acid.[19] While polyoxometalates show high selectivity, the reaction can be complex under basic conditions with Ru(OH)₃, leading to various by-products.[19]
Use as a Protecting Group
The vicinal diol structure of 1,2-cyclohexanediol allows it to be used as a protecting group for carbonyl compounds (aldehydes and ketones) by forming cyclic acetals or ketals. This strategy is fundamental in multi-step organic syntheses to mask the reactivity of a carbonyl group while other transformations are carried out on the molecule.
Synthesis of 1,2-Cyclohexanediol
1,2-Cyclohexanediol is commonly synthesized from cyclohexene. The stereochemical outcome of the synthesis (cis or trans) is dependent on the chosen synthetic route.
Synthesis of trans-1,2-Cyclohexanediol
A common method for preparing the trans isomer involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting cyclohexene oxide.[20] Another approach utilizes the reaction of cyclohexene with hydrogen peroxide and formic acid.[20][21]
Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene [21]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of formic acid (99%) and hydrogen peroxide (30%) under cooling in an ice bath.
-
Addition of Cyclohexene: Slowly add cyclohexene dropwise to the cooled solution while stirring. Maintain the internal temperature below 80 °C, using an ice bath if necessary.
-
Reaction Monitoring: After the addition is complete (approximately 35 minutes), test for the presence of peroxides using potassium iodide starch test strips.
-
Peroxide Quenching: If the peroxide test is positive, heat the reaction mixture to 60-70 °C until the test is negative. If it remains positive after an hour, add sodium disulfite to destroy the remaining peroxide.
-
Solvent Removal: Remove the formic acid and water using a rotary evaporator.
-
Hydrolysis: To the viscous residue, add a solution of sodium hydroxide in water to hydrolyze the intermediate formic acid ester, ensuring the temperature does not exceed 60 °C.
-
Neutralization and Work-up: Neutralize the mixture with concentrated hydrochloric acid.
-
Isolation: Remove the solvent completely on a rotary evaporator. The solid residue is then distilled under reduced pressure to yield the crystalline product.
Synthesis of cis-1,2-Cyclohexanediol
The cis isomer can be prepared by the oxidation of cyclohexene using osmium tetroxide as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).[22]
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol [22]
-
Reaction Setup: In a three-necked flask with a magnetic stirrer and a nitrogen inlet, prepare a solution of N-methylmorpholine N-oxide monohydrate in water and acetone.
-
Catalyst and Substrate Addition: Add a catalytic amount of osmium tetroxide followed by cyclohexene to the solution.
-
Reaction: Stir the two-phase solution vigorously under nitrogen at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature. The mixture will become homogeneous and light brown as the reaction proceeds overnight.
-
Work-up: Cool the reaction mixture and add a slurry of methanol, charcoal, and Celite. Stir for an hour and then filter.
-
Purification: Concentrate the filtrate using a rotary evaporator. The residual oil is then subjected to a series of extraction and neutralization steps to isolate the cis-diol.
Applications in Drug Development and Organic Synthesis
1,2-Cyclohexanediol serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] Its diol functionality can be a precursor to other functional groups or can be incorporated into the final molecular scaffold. The well-defined stereochemistry of the cis and trans isomers makes them valuable chiral building blocks in asymmetric synthesis.
Safety and Handling
1,2-Cyclohexanediol may cause skin, eye, and respiratory tract irritation.[2][23] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[24][25] In case of accidental contact, flush the affected area with plenty of water.[24] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[24][25]
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